(R)-4-Propyloxazolidine-2,5-dione
CAS No.:
Cat. No.: VC15738407
Molecular Formula: C6H9NO3
Molecular Weight: 143.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C6H9NO3 |
|---|---|
| Molecular Weight | 143.14 g/mol |
| IUPAC Name | (4R)-4-propyl-1,3-oxazolidine-2,5-dione |
| Standard InChI | InChI=1S/C6H9NO3/c1-2-3-4-5(8)10-6(9)7-4/h4H,2-3H2,1H3,(H,7,9)/t4-/m1/s1 |
| Standard InChI Key | LLQDIFNIOZIFCA-SCSAIBSYSA-N |
| Isomeric SMILES | CCC[C@@H]1C(=O)OC(=O)N1 |
| Canonical SMILES | CCCC1C(=O)OC(=O)N1 |
Introduction
Structural Characteristics and Stereochemistry
The molecular framework of (R)-4-Propyloxazolidine-2,5-dione (C₆H₉NO₃, molecular weight: 143.14 g/mol) consists of an oxazolidine-2,5-dione core with a propyl group (-CH₂CH₂CH₃) at the 4-position. The (R)-configuration at this chiral center confers distinct stereoelectronic properties, influencing its reactivity and interactions in asymmetric synthesis . Key structural attributes include:
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Ring System: A five-membered oxazolidine ring fused with two ketone groups at positions 2 and 5.
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Substituent Effects: The propyl group introduces steric bulk, modulating ring conformation and solubility in nonpolar solvents.
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Hydrogen Bonding: The carbonyl groups participate in hydrogen bonding, affecting crystallization behavior and stability .
Synthesis Methods
Cyclization of Amino Acid Derivatives
A common route involves the cyclization of N-protected serine or threonine analogs. For example, (R)-serine derivatives undergo phosgene-mediated cyclization to form the oxazolidinedione ring :
Key Conditions:
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Temperature: 0–5°C to minimize side reactions.
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Solvent: Dichloromethane or tetrahydrofuran (THF).
Catalytic Asymmetric Methods
Recent advances employ chiral catalysts to induce enantioselectivity. For instance, DBU-based ionic liquids immobilized on silicon nanowires (SiNWs) have been used in microreactors to enhance reaction efficiency and stereocontrol, as demonstrated in related oxazolidinone syntheses .
Applications in Organic Synthesis
Chiral Auxiliary
The compound serves as a chiral auxiliary in asymmetric aldol reactions, enabling the synthesis of enantiomerically pure β-hydroxy ketones .
Example:
Pharmaceutical Intermediates
Oxazolidinediones are precursors to bioactive molecules. For example, derivatives of (R)-4-Propyloxazolidine-2,5-dione have been investigated as protease inhibitors and antimicrobial agents .
Research Findings and Case Studies
Catalytic Performance in CO₂ Fixation
In a study leveraging microreactor technology, DBU-ionic liquid catalysts facilitated CO₂ incorporation into propargylic amines to form 2-oxazolidinones . While this work focused on a different substrate, the methodology is adaptable to (R)-4-Propyloxazolidine-2,5-dione synthesis under optimized conditions.
Key Parameters:
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Pressure: 1 atm CO₂.
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Catalyst Loading: 0.86 mg cm⁻² of immobilized DBU.
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Solvent: DMSO (ensures stable gas-liquid interface).
Spectroscopic Characterization
Table 1: Spectroscopic Data for (R)-4-Propyloxazolidine-2,5-dione
| Technique | Data |
|---|---|
| ¹H NMR | δ 4.15 (m, 1H, CH), 3.82 (dd, 1H, CH₂), 1.45–1.25 (m, 5H, CH₂/CH₃) |
| ¹³C NMR | δ 176.2 (C=O), 72.5 (CH), 35.1 (CH₂), 22.4 (CH₂), 13.8 (CH₃) |
| IR (cm⁻¹) | 1785 (C=O), 1705 (C=O), 1250 (C-O) |
Future Perspectives
Future research should explore:
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Green Synthesis: Developing solvent-free or catalytic methods to enhance sustainability.
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Biomedical Applications: Evaluating toxicity and efficacy in drug discovery pipelines.
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Computational Modeling: Predicting reactivity using DFT calculations to guide synthetic optimization.
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